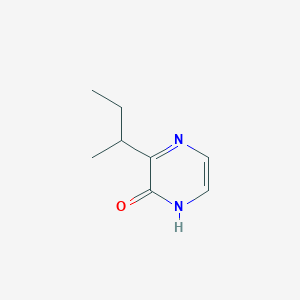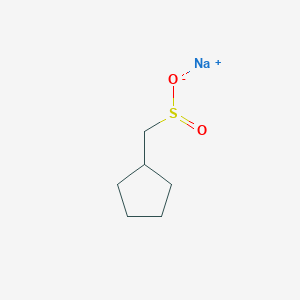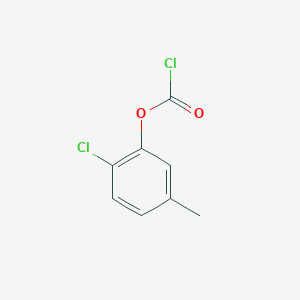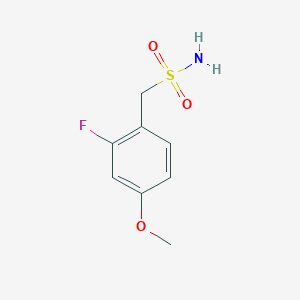
4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine typically involves the reaction of piperidine with 2-methylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropyl)piperidine: Lacks the additional piperidine ring.
4-(Piperidin-1-yl)piperidine: Lacks the 2-methylpropyl group.
Uniqueness
4-(2-Methylpropyl)-4-(piperidin-1-yl)piperidine is unique due to the presence of both the 2-methylpropyl group and the piperidin-1-yl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
4-(2-methylpropyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C14H28N2/c1-13(2)12-14(6-8-15-9-7-14)16-10-4-3-5-11-16/h13,15H,3-12H2,1-2H3 |
InChI Key |
KSCZEWQDUWYGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCNCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)







![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

